gamma-Butyrolactone-d6

Vue d'ensemble

Description

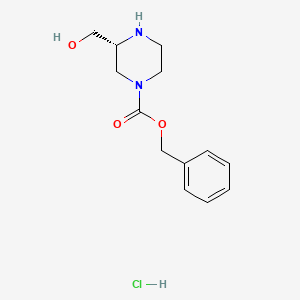

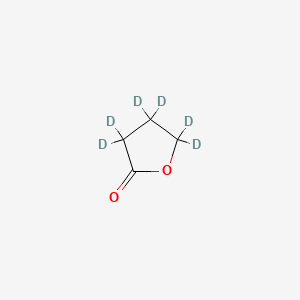

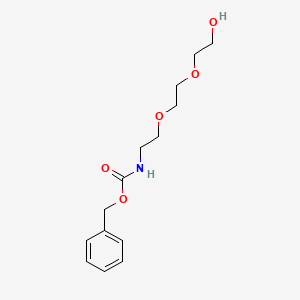

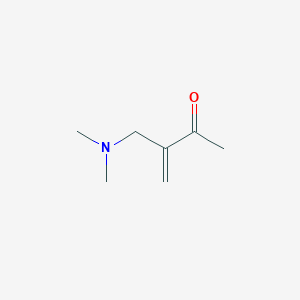

Gamma-Butyrolactone-d6 (C4H6O2) is a five-membered lactone moiety and is one of the privileged structures of diverse natural products and biologically active small molecules . It has a molecular weight of 92.13 g/mol .

Synthesis Analysis

The most universal synthetic method for gamma-Butyrolactone is intramolecular esterification, which can be readily utilized with substrates bearing gamma-hydroxybutanoic acid functionality . Recently, new developments and improvements in traditional methods have been reported by considering synthetic efficiency, feasibility, and green chemistry .Molecular Structure Analysis

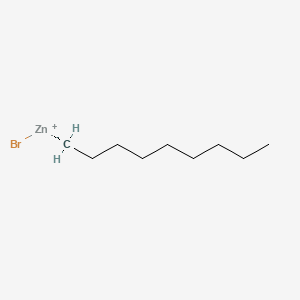

The molecular structure of this compound is represented by the SMILES string [2H]C1([2H])OC(=O)C([2H])([2H])C1([2H])[2H] .Chemical Reactions Analysis

Gamma-Butyrolactone, a five-membered heterocycle containing ester functionality, has been broadly studied in the drug discovery field . Several gamma-Butyrolactone-containing drugs have been FDA-approved and used in the clinic for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .Physical and Chemical Properties Analysis

This compound has a molecular weight of 92.13 g/mol, an XLogP3 of -0.6, and a topological polar surface area of 26.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique

Intermédiaire dans la production chimique

La gamma-butyrolactone (GBL) est principalement utilisée comme intermédiaire dans la production d'autres produits chimiques . Un exemple est son utilisation dans la production de la N-méthyl-2-pyrrolidone .

Activités pharmacologiques

La GBL est une structure privilégiée de divers produits naturels et de petites molécules biologiquement actives . Elle possède un large spectre d'activités biologiques et pharmacologiques .

Médicaments approuvés par la FDA

Plusieurs médicaments contenant de la gamma-butyrolactone ont été approuvés par la FDA et sont utilisés en clinique à diverses fins . Il s'agit notamment des diurétiques, des agents anticancéreux, des contraceptifs, du traitement des maladies cardiaques et des agents antiglaucomateux .

Médicaments expérimentaux

La partie gamma-butyrolactone se retrouve également dans divers médicaments expérimentaux biologiquement actifs . Ces médicaments sont actuellement en cours de recherche et de développement pour des applications thérapeutiques potentielles .

Intermédiaires synthétiques

La GBL est également utilisée dans la synthèse de divers intermédiaires synthétiques . Ces intermédiaires sont ensuite utilisés dans la production d'une large gamme d'autres produits chimiques .

Drogue récréative

Chez l'homme, la GBL agit comme un prodrug de l'acide gamma-hydroxybutyrique (GHB) et est souvent utilisée comme une drogue récréative . Le GHB agit comme un dépresseur du système nerveux central (SNC) avec des effets similaires à ceux des barbituriques .

Safety and Hazards

Orientations Futures

Due to its broad spectrum of biological and pharmacological activities, synthetic methods for gamma-Butyrolactone have received significant attention from synthetic and medicinal chemists for decades . Recent advances in the construction of gamma-Butyrolactone have occurred during the past decade . The fusion of two scaffolds would be a promising strategy for securing biologically active scaffolds .

Mécanisme D'action

Target of Action

Gamma-Butyrolactone-d6, also known as GBL, primarily targets the GABA B receptors . These receptors are part of the gamma-aminobutyric acid system, the chief inhibitory neurotransmitter in the mammalian central nervous system . GBL also binds to cytoplasmic receptor proteins, many of which are involved in the regulation of specific antibiotic biosynthesis clusters .

Mode of Action

Upon administration, this compound interacts with its targets by binding to the GABA B receptors . This binding action results in a bidirectional effect on the receptors, depending on the subunit of the GIRK (G-protein-dependent ion inwardly rectifying potassium) channel involved . Additionally, GBL binds to cytoplasmic receptor proteins and inhibits their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to GBL induces expression of the target genes .

Biochemical Pathways

This compound affects the gamma-aminobutyric acid (GABA) pathway . The binding of GBL to the GABA B receptors influences the function of the GIRK channels, leading to changes in the neuronal excitability . Furthermore, the binding of GBL to cytoplasmic receptor proteins influences the expression of genes involved in specific antibiotic biosynthesis clusters .

Pharmacokinetics

It is known that gbl is rapidly converted into ghb (gamma-hydroxybutyric acid) by paraoxonase (lactonase) enzymes, found in the blood . GBL is more lipophilic (fat soluble) than GHB, and so is absorbed faster and has higher bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a prodrug for gamma-hydroxybutyric acid (GHB) . GHB acts as a central nervous system depressant with effects similar to those of barbiturates . The binding of GBL to cytoplasmic receptor proteins also leads to the induction of gene expression, influencing the production of antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, GBL is hydrolyzed under basic conditions, such as in a sodium hydroxide solution, into sodium gamma-hydroxybutyrate, the sodium salt of gamma-hydroxybutyric acid . In acidic water, a mixture of the lactone and acid forms exists in an equilibrium . These environmental conditions can therefore affect the conversion of GBL to GHB and its subsequent bioavailability .

Analyse Biochimique

Biochemical Properties

Gamma-Butyrolactone-d6 plays a significant role in biochemical reactions. It is mainly produced by Streptomyces species where it regulates antibiotic production and morphological differentiation . The this compound binds to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by binding to cytoplasmic receptor proteins and inhibiting their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to this compound induces expression of the target genes .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and diverse. It exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound and their receptors also occur in some other Actinobacteria, suggesting that this is a general regulatory system for antibiotic production .

Metabolic Pathways

griseus .

Transport and Distribution

It is known that the this compound binds to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .

Subcellular Localization

It is known that the this compound binds to cytoplasmic receptor proteins .

Propriétés

IUPAC Name |

3,3,4,4,5,5-hexadeuteriooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583840 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77568-65-1 | |

| Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77568-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

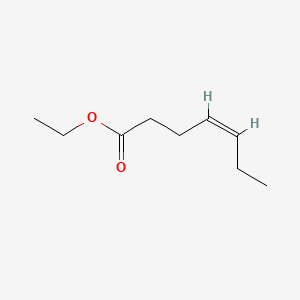

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)